3-Ethyl-2,3-dihydro-1,2,4-benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,3-dihydro-1,2,4-benzotriazine is a heterocyclic compound belonging to the benzotriazine family. Benzotriazines are known for their diverse pharmacological activities and are used in various scientific research fields. The structure of this compound consists of a benzene ring fused to a triazine ring, with an ethyl group attached to the nitrogen atom at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,3-dihydro-1,2,4-benzotriazine typically involves the reduction of 2-nitrophenylhydrazones of ketones, followed by air oxidation of the initially formed amino compounds . This method is widely used due to its efficiency and simplicity. The reaction conditions often include the use of sodium dithionite as a reducing agent and atmospheric oxygen for oxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves the same reduction and oxidation steps, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,3-dihydro-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it to its corresponding amino derivatives.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite for reduction and atmospheric oxygen for oxidation. Substitution reactions may require specific catalysts or reagents depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazines and their derivatives, which have significant pharmacological and industrial applications.
Scientific Research Applications
3-Ethyl-2,3-dihydro-1,2,4-benzotriazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,3-dihydro-1,2,4-benzotriazine involves its interaction with sigma receptors. These receptors are involved in various cellular processes, and the compound’s binding to these receptors can modulate their activity. This interaction may lead to the observed pharmacological effects, such as antihypertensive and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: These compounds have similar structures but different substituents at the 3-position.
1,2,3-Benzotriazines: Another class of benzotriazines with different nitrogen atom arrangements.
Uniqueness
3-Ethyl-2,3-dihydro-1,2,4-benzotriazine is unique due to its specific substitution pattern and its high affinity for sigma receptors. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
72128-58-6 |
---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-ethyl-3,4-dihydro-1,2,4-benzotriazine |
InChI |
InChI=1S/C9H11N3/c1-2-9-10-7-5-3-4-6-8(7)11-12-9/h3-6,9-10H,2H2,1H3 |
InChI Key |
OZKNQDSEEUPZOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NC2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.